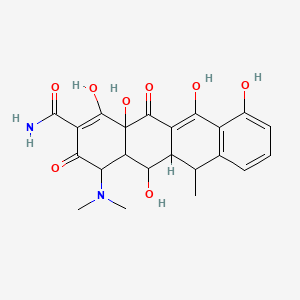
4-Chloro-3-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropoxyphenol is a chemical compound with the molecular formula C9H11ClO2 . It has a molecular weight of 186.64 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-isopropoxyphenol is1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 . This code provides a specific textual representation of the molecule’s structure. For a visual representation, you might want to use a molecular visualization tool with this InChI code. Physical And Chemical Properties Analysis
4-Chloro-3-isopropoxyphenol is a liquid at room temperature . It has a molecular weight of 186.64 . The compound is typically stored at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.Applications De Recherche Scientifique
Pharmacological Review and Further Research
Chlorogenic acid (CGA), a phenolic compound similar to 4-Chloro-3-isopropoxyphenol, has been extensively studied for its various pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension properties. It plays significant roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This comprehensive review encourages further studies to optimize CGA's biological and pharmacological effects for practical uses, including as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Nutraceutical and Food Additive Roles
Another study focuses on chlorogenic acid's dual role as a nutraceutical for preventing and treating metabolic syndrome and its applications as a food additive. Its antimicrobial properties against a wide range of organisms make it a promising candidate for preserving food products. The antioxidant activity of chlorogenic acid, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, highlight its importance in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Transformations and Toxicity Studies
The behavior of phenoxy acids in the aquatic environment, including their transformation and removal methods, has been reviewed. Phenoxy acids, due to their high solubility in water, pose risks to aquatic ecosystems. Studies on advanced oxidation processes (AOPs) for removing phenoxy acids from water suggest varying efficiencies based on the oxidation process and conditions, emphasizing the need for more research to optimize removal methods (Muszyński et al., 2019).
Comprehensive Reviews on Polyphenols
A review on polyphenols, which include compounds similar to 4-Chloro-3-isopropoxyphenol, discusses their effects on microbiota, metabolism, and health. Polyphenols are recognized for their antioxidant, anti-inflammatory, and chemopreventive properties, making them significant in preventing degenerative diseases and promoting health. This review underscores the importance of further clinical studies to fully understand polyphenols' health benefits and their potential in disease prevention (Rajha et al., 2021).
Safety and Hazards
The safety information available indicates that 4-Chloro-3-isopropoxyphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate these hazards . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-chloro-3-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVFKLNNLHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isopropoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)

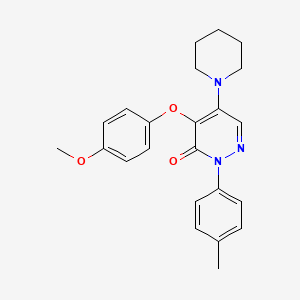
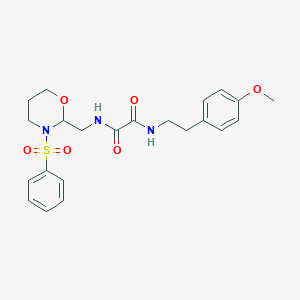
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
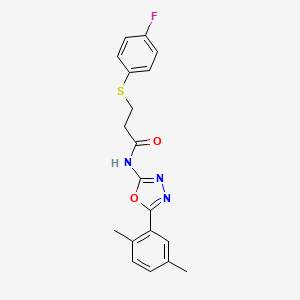
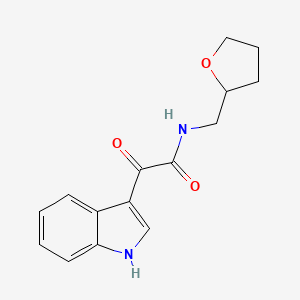
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
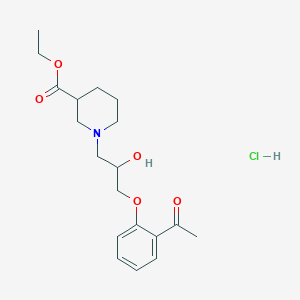
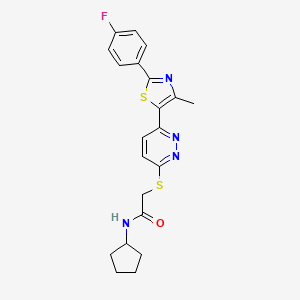
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
